molecular formula C8H18N2O B13417538 1,1-Diisopropyl-3-methylurea

1,1-Diisopropyl-3-methylurea

Cat. No.: B13417538
M. Wt: 158.24 g/mol
InChI Key: KLQJNOCNJVNMGM-UHFFFAOYSA-N
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Description

1,1-Diisopropyl-3-methylurea is an organic compound with the molecular formula C8H18N2O. It is a derivative of urea, where the hydrogen atoms are replaced by isopropyl and methyl groups. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diisopropyl-3-methylurea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired product.

Industrial Production Methods

The industrial production of this compound typically involves the reaction of isocyanates with amines. This process is scalable and can be carried out under mild conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,1-Diisopropyl-3-methylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The isopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various reagents, including halogens and acids, can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1,1-Diisopropyl-3-methylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Diisopropyl-3-methylurea involves its interaction with specific molecular targets, such as enzymes. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site . This inhibition can be either reversible or irreversible, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diisopropylurea: Similar in structure but lacks the methyl group.

    1,1-Dimethylurea: Similar but with methyl groups instead of isopropyl groups.

    1,1-Diisopropylurea: Similar but without the methyl group.

Uniqueness

1,1-Diisopropyl-3-methylurea is unique due to the presence of both isopropyl and methyl groups, which confer specific chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in the synthesis of various compounds and enhances its utility in scientific research and industrial applications .

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

3-methyl-1,1-di(propan-2-yl)urea

InChI

InChI=1S/C8H18N2O/c1-6(2)10(7(3)4)8(11)9-5/h6-7H,1-5H3,(H,9,11)

InChI Key

KLQJNOCNJVNMGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)NC

Origin of Product

United States

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